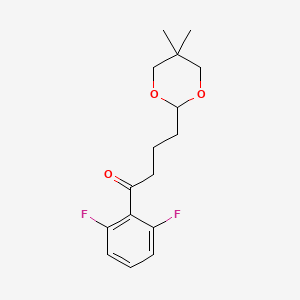

2',6'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Description

Overview of Fluorinated Butyrophenones

Fluorinated butyrophenones constitute a specialized subclass of aromatic ketones characterized by a butyrophenone backbone (phenyl-1-butanone) modified with fluorine substituents. These compounds exhibit enhanced electronic and steric properties compared to non-fluorinated analogs due to fluorine’s high electronegativity and small atomic radius. The introduction of fluorine atoms at strategic positions on the phenyl ring or alkyl chain often improves metabolic stability, bioavailability, and receptor-binding affinity in pharmaceutical applications.

Table 1: Representative Fluorinated Butyrophenones and Their Applications

The target compound, 2',6'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone, features a 1,3-dioxane ring at the 4-position of the butanone chain and two fluorine atoms at the 2' and 6' positions of the phenyl group. This structural complexity enables unique reactivity in cross-coupling and cyclization reactions.

Historical Context of Difluorinated Compounds in Chemistry

The development of difluorinated organic compounds accelerated in the mid-20th century, driven by discoveries in fluorine chemistry and industrial demand for thermally stable materials. Early work by Simons (1940s) on electrochemical fluorination laid the groundwork for synthesizing perfluorinated hydrocarbons. The advent of nucleophilic fluorination reagents, such as ClCF₂SO₂Na, in the 21st century enabled precise incorporation of fluorine atoms into complex molecules.

Difluorinated butyrophenones emerged as key intermediates during the 1990s–2000s, particularly in positron emission tomography (PET) tracer synthesis. For example, Hashizume et al. (1995) demonstrated the utility of fluorinated butyrophenones in preparing radiolabeled neuroleptics like [¹⁸F]haloperidol. The integration of 1,3-dioxane rings, as seen in the target compound, reflects modern strategies to modulate solubility and stereoelectronic effects.

Significance in Organic Chemistry Research

This compound exemplifies three critical trends in contemporary organic synthesis:

- Regioselective Fluorination : The 2',6'-difluoro pattern avoids steric clashes during nucleophilic substitutions, enabling efficient derivatization at the 4-position.

- Heterocyclic Functionalization : The 5,5-dimethyl-1,3-dioxane moiety enhances conformational rigidity, making the compound a versatile scaffold for asymmetric catalysis.

- PET Tracer Development : Fluorine-18 analogs of similar structures have been used to study dopamine receptor dynamics, leveraging fluorine’s favorable nuclear properties (e.g., ⁹⁶% β⁺ emission).

Recent studies highlight its role in synthesizing fluorinated polycyclic ethers, which are pivotal in natural product synthesis.

Nomenclature and Classification Systems

The systematic IUPAC name, 1-(2,6-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one , adheres to the following conventions:

- Parent chain : Butan-1-one (4-carbon ketone).

- Substituents :

- 2,6-Difluorophenyl group at position 1.

- 5,5-Dimethyl-1,3-dioxane ring at position 4.

Table 2: Nomenclature and Structural Descriptors

The compound is classified under:

- Organic fluorides (ECHA Class 2.3).

- Ketones (PubChem Category 3.1).

- 1,3-Dioxane derivatives (ChEMBL Scaffold 10452).

Properties

IUPAC Name |

1-(2,6-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F2O3/c1-16(2)9-20-14(21-10-16)8-4-7-13(19)15-11(17)5-3-6-12(15)18/h3,5-6,14H,4,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLPKGYXWSVUAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=C(C=CC=C2F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645966 | |

| Record name | 1-(2,6-Difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-93-1 | |

| Record name | 1-(2,6-Difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2',6'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone typically follows a multi-step organic synthesis approach:

- Starting Materials: The key aromatic precursor is 2,6-difluorobenzaldehyde or a related 2,6-difluorophenyl derivative.

- Key Intermediate Formation: The introduction of the 5,5-dimethyl-1,3-dioxan-2-yl group is achieved via acetalization or ketal formation involving a suitable dioxane derivative.

- Butyrophenone Backbone Construction: The butyrophenone moiety is formed by coupling the aromatic ring with a butanone side chain, often through Friedel-Crafts acylation or related carbonylation reactions.

Typical Reaction Conditions

- Catalysts: Base catalysts such as potassium carbonate (K2CO3) are commonly used to facilitate nucleophilic substitution or condensation reactions.

- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to dissolve reactants and promote reaction efficiency.

- Temperature: Reactions are generally conducted under controlled heating (e.g., 60–120 °C) to drive the formation of the desired product.

- Reaction Time: Depending on the step, reaction times range from several hours to overnight to ensure completion.

Representative Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Acetalization/Ketal Formation | 2,6-Difluorobenzaldehyde + 5,5-dimethyl-1,3-dioxane derivative, acid catalyst (e.g., p-toluenesulfonic acid), solvent (e.g., dichloromethane), room temperature to reflux | Formation of 2,6-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)benzaldehyde intermediate |

| 2 | Carbonylation/Friedel-Crafts Acylation | Reaction with butyryl chloride or equivalent acylating agent, Lewis acid catalyst (e.g., AlCl3), low temperature (0–5 °C) | Introduction of butyrophenone side chain yielding target compound |

| 3 | Purification | Recrystallization or chromatography | Isolation of pure 2',6'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone |

Industrial Production Considerations

- Scale-Up: Industrial synthesis employs batch or continuous flow reactors to optimize yield and reproducibility.

- Purification: Techniques such as distillation, recrystallization, and chromatographic purification are used to achieve high purity (>97%).

- Quality Control: Analytical methods including NMR, HPLC, and mass spectrometry ensure structural integrity and purity.

- Storage: The compound is typically stored at room temperature in sealed containers to maintain stability.

Reaction Mechanisms and Chemical Insights

- The fluorine atoms at the 2' and 6' positions influence the electronic properties of the aromatic ring, affecting reactivity and regioselectivity during acylation.

- The dioxane ring acts as a protecting group and stabilizes the molecule, enhancing solubility and chemical stability.

- The butyrophenone moiety is introduced via electrophilic aromatic substitution or nucleophilic acyl substitution, depending on the synthetic route.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | 2,6-Difluorobenzaldehyde | Commercially available or synthesized |

| Catalyst | K2CO3, AlCl3, or acid catalysts | Base for substitution; Lewis acid for acylation |

| Solvent | DMF, DMSO, dichloromethane | Polar aprotic solvents preferred |

| Temperature | 25–120 °C | Controlled heating for reaction progression |

| Reaction Time | 4–24 hours | Depends on step and scale |

| Purification Method | Recrystallization, chromatography | Ensures >97% purity |

| Yield | 60–85% (varies by method) | Optimized in industrial processes |

Research Findings and Literature Insights

- Research indicates that the presence of fluorine substituents enhances the compound’s chemical stability and biological activity, making the precise control of fluorination critical during synthesis.

- The acetalization step to form the dioxane ring is sensitive to moisture and requires anhydrous conditions for optimal yield.

- Industrial reports emphasize the importance of reaction monitoring via TLC or HPLC to prevent side reactions and degradation.

- Studies show that modifications in solvent polarity and catalyst loading can significantly affect the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

2’,6’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms or the dioxane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Pharmacological Applications

-

Antipsychotic Activity

- Compounds similar to butyrophenones are well-known for their antipsychotic effects. The presence of fluorine atoms in 2',6'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone may enhance receptor binding affinity to dopamine D2 receptors, potentially improving efficacy in treating schizophrenia and other psychotic disorders .

-

Anticancer Properties

- Research indicates that structural analogs of butyrophenones exhibit significant anticancer activity against various cell lines. For instance, derivatives with similar frameworks have shown promising results in inhibiting growth in human cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast adenocarcinoma). The unique dioxane structure may enhance bioavailability and cellular uptake .

- Neuroprotective Effects

Synthesis Pathways

The synthesis of 2',6'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone typically involves multiple steps:

-

Formation of the Dioxane Ring

- The initial step involves the synthesis of the dioxane moiety through a cyclization reaction using appropriate precursors.

-

Fluorination Reaction

- Fluorination can be achieved through various methods such as electrophilic fluorination or nucleophilic substitution reactions on the aromatic ring.

-

Coupling Reaction

- Finally, the butyrophenone structure is formed through a coupling reaction with an appropriate acylating agent.

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study conducted on derivatives similar to 2',6'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone evaluated their cytotoxicity against various cancer cell lines. The results indicated that compounds with fluorinated substituents exhibited lower IC50 values compared to their non-fluorinated counterparts, suggesting enhanced potency against cancer cells .

Case Study 2: Neuropharmacological Assessment

Research has shown that butyrophenones can modulate serotonergic and dopaminergic pathways effectively. A specific investigation into the effects of 2',6'-difluorinated derivatives revealed their potential as dual-action agents for treating mood disorders and schizophrenia by acting on both serotonin and dopamine receptors .

Mechanism of Action

The mechanism of action of 2’,6’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of fluorinated and halogenated ketones containing the 5,5-dimethyl-1,3-dioxane group. Below is a comparative analysis of structurally related derivatives:

Table 1: Structural and Physicochemical Comparisons

Key Observations

Substituent Effects :

- Fluorine vs. Chlorine : Fluorine substituents (as in the target compound) reduce steric hindrance compared to chlorine but enhance electronegativity, improving membrane permeability .

- Methoxy Groups : Methoxy derivatives (e.g., 2',3'-dimethoxy analog) exhibit higher boiling points (~374–404°C) due to increased polarity, making them suitable for liquid-phase reactions .

Chain Length: Valerophenone derivatives (C5 chain) show lower melting points than butyrophenones (C4), correlating with improved solubility in non-polar solvents .

Biological Activity: While direct MIC data for the target compound are unavailable, structurally similar 1,3-dioxolane derivatives (e.g., dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate) exhibit MIC values of 4.8–125 µg/mL against S. aureus and C. Chlorinated analogs (e.g., 2',6'-dichloro derivative) are explored in antiviral research due to enhanced halogen-mediated protein interactions .

Biological Activity

2',6'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound is a member of the butyrophenone family, which is known for its antipsychotic properties. Understanding its biological activity involves examining its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.

- Molecular Formula : C14H16F2O4

- Molecular Weight : 286.27 g/mol

- CAS Number : 202476-52-6

The biological activity of 2',6'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone primarily revolves around its interaction with neurotransmitter systems, particularly dopamine receptors. Butyrophenones are known to act as antagonists at dopamine D2 receptors, which is a key mechanism in the treatment of schizophrenia and other psychotic disorders.

Biological Activity and Efficacy

Research indicates that 2',6'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone exhibits significant affinity for the D2 receptor. The following table summarizes key findings regarding its biological activity:

Case Studies

- Neurotransmitter Modulation : In a study involving PET imaging, it was shown that compounds similar to 2',6'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone could effectively modulate dopamine levels in the brain. This modulation is critical in understanding the therapeutic effects on psychotic symptoms .

- Antiproliferative Effects : Another study highlighted the compound's ability to inhibit cell growth in various cancer cell lines. The observed IC50 values ranged from 7.9 to 92 µM across different cancer types, indicating a selective cytotoxic effect .

- Dopamine Receptor Interaction : Research has demonstrated that this compound selectively binds to D2 receptors with a potency comparable to established antipsychotic medications. This selectivity suggests potential use in treating conditions characterized by dopaminergic dysregulation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2',6'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone, and what key reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves multi-step reactions, including nucleophilic aromatic substitution (for fluorine incorporation) and coupling reactions to attach the dioxane ring. For example, analogous compounds (e.g., 4-(5,5-dimethyl-1,3-dioxan-2-yl)-3'-nitrobutyrophenone) are synthesized via Cs₂CO₃-mediated coupling in dry DMF at elevated temperatures (~130°C) to ensure efficient deprotonation and reaction completion . Anhydrous conditions and controlled temperature are critical to avoid hydrolysis of the dioxane ring and side reactions. Purification often involves recrystallization from solvents like CH₂Cl₂/EtOAc to achieve high purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

- Techniques :

- X-ray crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for structure determination and refinement. For example, biphenyl-dioxolane analogs have been resolved using these tools, highlighting the importance of twin detection and high-resolution data for accurate dioxane ring conformation analysis .

- Spectroscopy : NMR (¹H/¹³C) identifies fluorine-dioxane interactions and substituent effects. IR and MS confirm functional groups and molecular weight, respectively. For instance, valerophenone derivatives with similar dioxane moieties are characterized via ¹H NMR shifts at δ 1.3–1.5 ppm (methyl groups on dioxane) .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data obtained for this compound, particularly regarding its dioxane ring conformation?

- Approach : Use SHELX's twin refinement tools (e.g., TWIN/BASF commands) to model merohedral twinning, which is common in dioxane-containing crystals. For biphenyl-dioxolane structures, refining against high-resolution data (e.g., <1.0 Å) resolves ambiguities in ring puckering. Additionally, hydrogen-bonding networks (e.g., C–H⋯O interactions) stabilize specific conformations; comparing these with density functional theory (DFT) calculations validates experimental observations .

Q. What methodologies are recommended for analyzing the electronic versus steric effects of the fluorine substituents on the compound's reactivity?

- Experimental Design :

- Kinetic Studies : Compare reaction rates of the 2',6'-difluoro derivative with non-fluorinated analogs in nucleophilic substitution (e.g., SNAr). Fluorine's electron-withdrawing effect typically accelerates reactions but may be counteracted by steric hindrance from ortho-substituents .

- Computational Modeling : Density Functional Theory (DFT) calculates Fukui indices to map electrophilic/nucleophilic sites. For example, nitrobutyrophenone analogs show enhanced reactivity at the para-position due to fluorine’s inductive effects .

Q. What experimental approaches are used to elucidate the biological interaction mechanisms of this compound with potential enzymatic targets?

- Methodology :

- Enzyme Inhibition Assays : Test inhibition of enoyl-acyl carrier protein reductase (e.g., using triclosan scaffold analogs) via IC₅₀ measurements. Dioxane-containing compounds may disrupt substrate binding through steric interference .

- Molecular Docking : Simulate interactions with anti-inflammatory targets (e.g., cyclooxygenase-2). Structural analogs with dioxane rings exhibit hydrogen bonding with catalytic residues (e.g., Tyr385), which can be validated via mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.